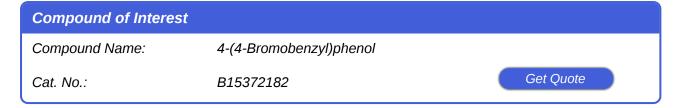


# Spectroscopic and Structural Elucidation of 4-(4-Bromobenzyl)phenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **4-(4-Bromobenzyl)phenol**, a key intermediate in various chemical syntheses. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are intended to serve as a reference for researchers in the process of synthesizing and characterizing this molecule.

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **4-(4-Bromobenzyl)phenol**. These values are calculated based on the analysis of its structural components: a p-substituted phenol ring and a 4-bromobenzyl group.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data for **4-(4-Bromobenzyl)phenol** 



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	Phenolic -OH
~7.40	Doublet	2H	Ar-H (ortho to -Br)
~7.10	Doublet	2H	Ar-H (ortho to -CH2-)
~7.05	Doublet	2H	Ar-H (ortho to -OH)
~6.75	Doublet	2H	Ar-H (meta to -OH)
~3.90	Singlet	2H	Benzylic -CH <sub>2</sub> -

Table 2: Predicted <sup>13</sup>C NMR Data for **4-(4-Bromobenzyl)phenol** 

Chemical Shift (δ, ppm)	Assignment	
~155.0	С-ОН	
~140.0	C (quaternary, attached to -CH <sub>2</sub> -)	
~132.0	C (quaternary, attached to -Br)	
~131.5	CH (ortho to -Br)	
~130.0	CH (ortho to -CH <sub>2</sub> -)	
~129.5	CH (ortho to -OH)	
~120.0	C (quaternary, attached to -CH <sub>2</sub> -)	
~115.5	CH (meta to -OH)	
~40.0	Benzylic -CH <sub>2</sub> -	

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-(4-Bromobenzyl)phenol



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	Aromatic C-H stretch
2920-2850	Weak	Aliphatic C-H stretch (-CH <sub>2</sub> -)
1600-1585, 1500-1400	Medium-Strong	Aromatic C=C bending
1260-1180	Strong	C-O stretch (phenol)
1075-1010	Strong	C-Br stretch
850-800	Strong	p-disubstituted benzene C-H bend

### **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Data for 4-(4-Bromobenzyl)phenol

m/z	Relative Intensity (%)	Assignment
264/266	High	[M] <sup>+</sup> (Molecular ion, bromine isotope pattern)
185	Medium	[M - Br]+
169/171	Medium	[Br-C <sub>6</sub> H <sub>4</sub> -CH <sub>2</sub> ] <sup>+</sup>
107	High	[HO-C <sub>6</sub> H <sub>4</sub> -CH <sub>2</sub> ]+
91	Medium	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



A sample of **4-(4-Bromobenzyl)phenol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

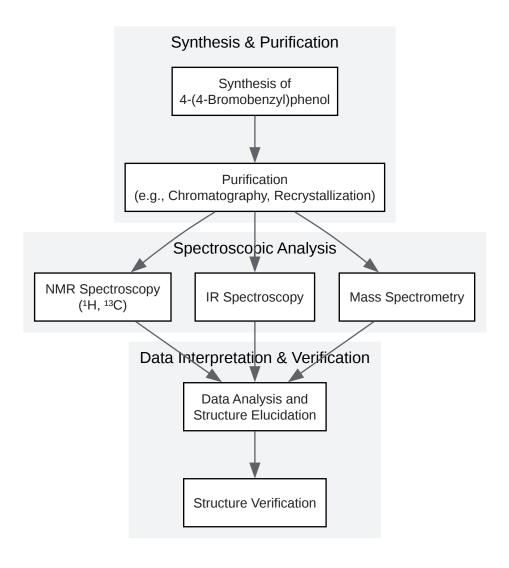
#### **Mass Spectrometry (MS)**

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is introduced into the ion source. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational set of predicted spectroscopic data and general experimental methodologies for **4-(4-Bromobenzyl)phenol**. Researchers are encouraged to use this information as a reference and to perform their own experimental verification to obtain precise data for their specific samples.

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